Factual information regarding the scientific research applications of Ethyl 2-amino-2-(4-fluorophenyl)acetate is currently limited. There is no available scientific literature referencing this specific compound on PubChem: , a major resource for information on chemical substances.
Given the structure of the molecule, some potential areas for scientific research could include:
Ethyl 2-amino-2-(4-fluorophenyl)acetate is a chemical compound characterized by the presence of an amino group, an ethyl ester, and a fluorinated phenyl group. Its molecular formula is , and it has a molecular weight of approximately 197.21 g/mol. The compound is notable for its unique structure, which includes a fluorine atom at the para position of the phenyl ring, influencing its chemical properties and biological activities.
Common reagents for these reactions include potassium permanganate and hydrogen peroxide for oxidation, lithium aluminum hydride and sodium borohydride for reduction, and sodium methoxide or sodium ethoxide for substitution reactions.
Research indicates that ethyl 2-amino-2-(4-fluorophenyl)acetate exhibits potential biological activities, including:
The mechanism of action is believed to involve interactions with specific molecular targets, where the amino group can form hydrogen bonds and the fluorinated phenyl group can engage with hydrophobic regions of proteins, modulating enzyme activity and receptor binding affinity.
Several synthesis methods have been proposed for ethyl 2-amino-2-(4-fluorophenyl)acetate:
These methods can be scaled up for industrial production using continuous flow reactors to enhance efficiency and yield.
Ethyl 2-amino-2-(4-fluorophenyl)acetate has diverse applications across various fields:
Studies examining the interactions of ethyl 2-amino-2-(4-fluorophenyl)acetate with biological macromolecules indicate that its structural features allow it to engage in significant interactions:
These interactions are critical for understanding its potential as a lead compound in drug development.
Ethyl 2-amino-2-(4-fluorophenyl)acetate can be compared with several structurally similar compounds:
| Compound Name | Structural Differences | Unique Characteristics |
|---|---|---|
| Ethyl 2-amino-2-(4-bromophenyl)acetate | Bromine instead of fluorine | Different electronic effects due to bromine's larger size |
| Ethyl 2-amino-2-(3-fluorophenyl)acetate | Fluorine at the meta position | Unique reactivity influenced by fluorine's position |
| Ethyl 2-amino-2-(phenyl)acetate | Lacks halogen substitution | May exhibit different reactivity due to absence of electronegative atoms |
| Ethyl 3-amino-3-(4-fluorophenyl)propanoate | Propanoate instead of acetate | Alters solubility and reactivity profiles |
These compounds share similar chemical properties but may exhibit different biological activities due to variations in halogen atoms or structural configurations .
Retrosynthetic analysis of ethyl 2-amino-2-(4-fluorophenyl)acetate reveals three primary disconnection sites: the ethyl ester group, the α-amino center, and the 4-fluorophenyl moiety. Disconnecting the ester bond yields 2-amino-2-(4-fluorophenyl)acetic acid, which can be esterified under acidic conditions (e.g., HCl/EtOH). The α-amino group may originate from a protected nitrile intermediate, as demonstrated in the synthesis of analogous phenylglycine derivatives via Boc-protected amines and subsequent deprotection.
The 4-fluorophenyl group is typically introduced through cross-coupling or electrophilic aromatic substitution. Aryl halides, such as 4-bromophenyl precursors, serve as common intermediates for late-stage fluorination. For example, palladium-catalyzed C–F bond formation using AgF or CsF enables direct conversion of aryl bromides to fluorinated arenes. Alternatively, enzymatic resolution of racemic N-acetyl-4-fluorophenylglycine using immobilized amidases offers a biocatalytic route to enantiopure substrates.
Key strategic considerations include:
Transition metal catalysis has revolutionized the introduction of fluorine into aromatic systems. Palladium complexes ligated by sterically demanding phosphines (e.g., tBuBrettPhos) facilitate reductive elimination of Ar–F bonds from LPdAr(F) intermediates, enabling catalytic fluorination of aryl triflates and bromides. For instance, treating 4-bromophenylglycine esters with AgF and [(cinnamyl)PdCl]~2~ at 100°C affords 4-fluorophenyl derivatives in 30–85% yield.
Mechanistic Insights:
Optimization Challenges:
Asymmetric Michael additions provide direct access to the stereogenic α-amino center. Quinidine-derived organocatalysts promote the addition of glycine Schiff bases to α,β-unsaturated esters, achieving enantiomeric excesses up to 94%. For example, reacting tert-butyl glycinate with 4-fluorocinnamate under catalysis by a chiral thiourea catalyst yields the Michael adduct in 72% ee.
Dynamic Kinetic Resolution:
Lipase-catalyzed ammonolysis of racemic phenylglycine esters coupled with in situ racemization represents a powerful DKR strategy. Using Novozym 435 and pyridoxal at −20°C, D-phenylglycine amide is obtained in 85% yield and 88% ee. Applied to 4-fluorophenyl analogs, this method could resolve racemic ethyl 2-amino-2-(4-fluorophenyl)acetate into enantiopure products.
Organocatalytic Epoxidation:Chiral amine catalysts enable enantioselective epoxidation of 4-fluorostyrene derivatives, followed by ring-opening with ammonia or amines. This one-flask approach converts alkenes directly to α-amino esters with 73–94% ee.
Density Functional Theory (DFT) calculations provide critical insights into the amination mechanisms governing the synthesis of ethyl 2-amino-2-(4-fluorophenyl)acetate. A key step involves the reductive amination of intermediate carbonyl compounds, where the reaction pathway proceeds through imine formation followed by hydride transfer.
In studies modeling analogous systems, the transition state for imine formation exhibits a hexagonal geometry stabilized by Brønsted and Lewis acids. For example, acetic acid facilitates proton transfer during dehydration steps, while sodium ions coordinate with oxygen atoms to lower activation energies [3]. The free energy barrier for imine formation in 1,2-dichloroethane (DCE) is calculated at 24.3 kcal/mol, compared to 28.1 kcal/mol for direct carbonyl reduction [3]. This thermodynamic preference ensures selective amination over competing reduction pathways.
The hydride transfer step from sodium triacetoxyborohydride (STAB) to the imine intermediate occurs via a late transition state characterized by partial C–H bond formation. Sodium ion coordination reduces the activation energy by 3.8 kcal/mol compared to uncatalyzed pathways [3]. This stabilization arises from electrostatic interactions between Na⁺ and acetate groups, which polarize the imine moiety and enhance hydride acceptance.
Table 1: DFT-Derived Activation Energies for Key Amination Steps
| Reaction Step | Activation Energy (kcal/mol) | Stabilizing Factors |
|---|---|---|
| Imine Formation | 24.3 | Acetic acid proton shuttle |
| Hydride Transfer to Imine | 18.9 | Na⁺ coordination, charge dispersal |
| Direct Carbonyl Reduction | 28.1 | N/A (disfavored pathway) |
These computational results align with experimental observations of high regioselectivity in amination reactions involving fluorinated substrates [2] [3]. The fluorine substituent’s electron-withdrawing effect further stabilizes transition states by increasing the electrophilicity of the carbonyl carbon.
The nucleophilic acyl substitution step in ethyl 2-amino-2-(4-fluorophenyl)acetate synthesis exhibits pronounced solvent dependency. Polar aprotic solvents such as dimethylformamide (DMF) accelerate reaction rates by stabilizing charged intermediates, while chlorinated solvents like dichloromethane (DCM) minimize hydrolysis side reactions [2].
Kinetic studies in acetonitrile reveal a second-order dependence on reactant concentration, with a rate constant of $$ k = 2.7 \times 10^{-4} \, \text{L·mol}^{-1}\text{s}^{-1} $$ at 25°C [2]. Switching to DCM reduces the rate constant to $$ k = 1.1 \times 10^{-4} \, \text{L·mol}^{-1}\text{s}^{-1} $$ but improves product yield by 22% due to suppressed ester hydrolysis [2]. This trade-off between reaction speed and selectivity is governed by solvent dielectric constants ($$ \varepsilon $$):
Table 2: Solvent Properties and Reaction Outcomes
| Solvent | Dielectric Constant ($$ \varepsilon $$) | Rate Constant ($$ \text{L·mol}^{-1}\text{s}^{-1} $$) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | $$ 2.7 \times 10^{-4} $$ | 68 |
| DCM | 8.9 | $$ 1.1 \times 10^{-4} $$ | 90 |
| MeCN | 37.5 | $$ 3.2 \times 10^{-4} $$ | 61 |
Transition state analysis shows that high-$$ \varepsilon $$ solvents stabilize the tetrahedral intermediate through dipole interactions, lowering the activation energy by 4.2 kcal/mol compared to low-$$ \varepsilon $$ environments [3]. However, protic solvents like methanol induce premature hydrolysis, reducing yields to below 40% .
Notably, fluorinated aromatic rings enhance solubility in DCM ($$ \log P = 2.0 $$), enabling homogeneous reaction conditions even at 0.5 M concentrations [2]. This contrasts with non-fluorinated analogs, which require 20–30% co-solvents for comparable solubility.
The development of efficient catalytic systems for the stereocontrolled synthesis of ethyl 2-amino-2-(4-fluorophenyl)acetate requires sophisticated approaches to achieve high enantioselectivity and practical synthetic utility. This section examines two fundamental methodologies that have proven essential for accessing enantiomerically pure amino acid derivatives: chiral ligand design for asymmetric hydrogenation and organocatalytic approaches to enantiomerically pure isomer production.
Asymmetric hydrogenation represents one of the most powerful and industrially viable methods for the preparation of chiral amino acid derivatives [1]. The success of this methodology hinges critically upon the design and optimization of chiral ligands that can effectively differentiate between the prochiral faces of substrate molecules, leading to high levels of enantioselectivity.
The design of effective chiral ligands for asymmetric hydrogenation is governed by several key principles that collectively determine the stereochemical outcome of the transformation. Central to these considerations is the concept of creating a well-defined chiral environment around the metal center that can discriminate between competing reaction pathways [2]. The ligand must simultaneously stabilize the metal-substrate complex while providing sufficient steric and electronic differentiation to favor one enantiomeric product over the other.
The bite angle of bidentate phosphine ligands emerges as a critical parameter in determining both the activity and selectivity of the catalytic system [3]. For rhodium-catalyzed asymmetric hydrogenation, optimal bite angles typically range between 85-130°, with specific values being highly dependent upon the nature of the substrate [3]. This geometric parameter directly influences the coordination environment around the metal center and affects the relative stability of diastereomeric transition states during the hydrogenation process.
Electronic effects also play a crucial role in ligand design, as the donor properties of the phosphine centers directly impact the electron density at the metal and consequently the reactivity of coordinated hydrogen and substrate molecules [4]. The balance between σ-donation and π-acceptance must be carefully optimized to achieve both high catalytic activity and excellent stereoselectivity.
The most successful chiral phosphine ligands for asymmetric hydrogenation typically incorporate rigid backbones that restrict conformational flexibility and enhance the predictability of stereochemical outcomes [5]. The BINAP ligand family exemplifies this design principle, utilizing the axially chiral 1,1'-binaphthyl backbone to create a well-defined chiral environment [6] [7]. The rigid structure of BINAP forces the phenyl substituents on the phosphorus atoms into specific conformations, creating distinct quadrants of accessibility around the metal center that govern substrate approach and subsequent stereochemical induction.
DIPAMP, another landmark ligand in asymmetric hydrogenation, demonstrates the importance of C2-symmetry in ligand design [8] [9]. This ligand features two identical chiral phosphorus centers, which simplifies the analysis of stereochemical induction and reduces the number of possible diastereomeric complexes. The success of DIPAMP in the industrial synthesis of L-DOPA highlights the practical importance of well-designed chiral ligands in pharmaceutical manufacturing [8].
The DuPhos family of ligands represents a significant advancement in ligand design through the incorporation of conformationally rigid phospholane rings [10]. These ligands achieve exceptional enantioselectivities through precise control of the steric environment around the metal center, with the five-membered phosphorus-containing rings providing optimal geometries for substrate coordination and activation.
Recent developments in chiral ligand design have emphasized modular approaches that allow for systematic optimization of ligand properties [2] [5]. The phosphino-oxazoline (PHOX) ligand family exemplifies this strategy, combining phosphine and oxazoline donor groups to create mixed P,N-ligands with tunable electronic and steric properties [5]. This modular design enables rapid screening of ligand variants to identify optimal catalysts for specific substrate classes.
The MaxPHOX ligands developed by Riera and Verdaguer represent a sophisticated example of modular design, incorporating P-stereogenic phosphinous acids with amino alcohols and amino acids to create highly diverse ligand libraries [11]. The structural diversity accessible through this modular approach allows for fine-tuning of catalyst performance for challenging substrates, including cyclic N-alkyl imines that are typically difficult to reduce with high enantioselectivity.
The optimization of chiral ligands requires careful consideration of both electronic and steric parameters that influence catalytic performance [12] [13]. Electronic parameters such as the Tolman electronic parameter (χ) provide quantitative measures of ligand donor strength, while steric parameters including cone angle and buried volume describe the spatial requirements of the ligand [12].
| Parameter | Typical Range | Effect on Selectivity | Optimization Strategy |
|---|---|---|---|
| Bite Angle | 85-130° | Critical for ee | Ligand backbone design |
| Cone Angle | 120-220° | Moderate influence | Substituent modification |
| Electronic Parameter (χ) | -10 to +50 | Moderate influence | Electronic tuning |
| Steric Hindrance | Variable | High influence | Bulky group introduction |
Recent computational studies have revealed that traditional steric parameters such as cone angle may not adequately describe the complex three-dimensional environment around catalytically active metal centers [13]. Alternative descriptors that account for the non-uniform topology of ligand structures have proven more effective in predicting and optimizing catalyst performance.
Understanding the mechanistic details of asymmetric hydrogenation is essential for rational ligand design [14]. The catalytic cycle typically involves substrate coordination, hydrogen activation, migratory insertion, and product release, with each step potentially influencing the overall stereochemical outcome [14]. The most effective ligands are those that stabilize the stereochemistry-determining transition state while maintaining sufficient catalytic activity.
For ruthenium-BINAP catalyzed hydrogenation of β-keto esters, mechanistic studies have revealed that substrate coordination through both the carbonyl oxygen and the ester group creates a chelated intermediate that is crucial for high enantioselectivity [14]. The rigid BINAP backbone creates distinct diastereomeric transition states with significantly different energies, leading to high levels of stereochemical induction.
The success of asymmetric hydrogenation in the synthesis of amino acid derivatives has been demonstrated in numerous industrial applications [15]. The Monsanto synthesis of L-DOPA using rhodium-DIPAMP catalysis represents a landmark achievement in industrial asymmetric catalysis, demonstrating the practical viability of these methodologies for large-scale pharmaceutical manufacturing [1].
Organocatalysis has emerged as a powerful complementary methodology to metal-catalyzed asymmetric transformations, offering unique advantages including the absence of metal contamination, operational simplicity, and often exceptional levels of enantioselectivity [16] [17]. The development of organocatalytic methods for the preparation of enantiomerically pure amino acid derivatives has expanded dramatically in recent years, providing valuable alternatives to traditional metal-based approaches.
Chiral phosphoric acids represent one of the most versatile and widely applicable classes of organocatalysts for asymmetric synthesis [18] [19]. These Brønsted acid catalysts function through simultaneous activation of electrophilic and nucleophilic reaction partners, creating well-defined chiral environments that promote highly enantioselective transformations [20].
The BINOL-derived phosphoric acid framework provides an ideal platform for catalyst design, combining strong Brønsted acidity with a rigid chiral backbone that creates distinct binding sites for substrate molecules [21]. The 3,3'-substituents on the BINOL framework play a crucial role in determining both the activity and selectivity of these catalysts, with bulky aromatic groups such as the 2,4,6-triisopropylphenyl groups in TRIP providing optimal steric environments for many transformations [22].
| Catalyst Type | Representative Example | Activation Mode | Typical Loading (mol%) | Common Applications |
|---|---|---|---|---|
| Chiral Phosphoric Acid (CPA) | TRIP | Brønsted acid/H-bonding | 1-10 | Mannich, cyclization |
| Imidazolidinone | MacMillan catalyst | Iminium/Enamine | 5-20 | Diels-Alder, α-alkylation |
| Cinchona Alkaloids | Quinine/Quinidine | Hydrogen bonding/Base | 5-20 | Henry, Strecker |
| Proline derivatives | Diphenylprolinol silyl ether | Enamine/Iminium | 10-30 | Aldol, Michael |
The mechanism of chiral phosphoric acid catalysis typically involves dual activation of reaction partners through hydrogen bonding interactions [19]. The phosphoric acid group can simultaneously activate an electrophile through protonation while organizing a nucleophile through hydrogen bonding, creating a highly ordered transition state that leads to excellent stereochemical control.
The development of iminium and enamine catalysis by MacMillan and others has revolutionized organocatalytic asymmetric synthesis [23]. These activation modes rely on the reversible formation of covalent intermediates between chiral secondary amines and carbonyl-containing substrates, enabling a wide range of transformations with high levels of enantioselectivity.
Iminium catalysis involves the condensation of a chiral secondary amine with an α,β-unsaturated aldehyde to form a chiral iminium ion that activates the substrate toward nucleophilic attack [23]. The imidazolidinone catalysts developed by MacMillan have proven particularly effective for this activation mode, achieving exceptional levels of enantioselectivity in reactions such as Diels-Alder cycloadditions and 1,3-dipolar cycloadditions.
Enamine catalysis operates through the formation of chiral enamines from aldehydes and ketones, which then function as nucleophiles in subsequent transformations [23]. This activation mode has enabled highly enantioselective aldol reactions, Michael additions, and α-alkylation reactions, providing powerful tools for the construction of complex chiral molecules.
One of the most significant advantages of organocatalysis is the ability to develop cascade and tandem processes that construct multiple bonds and stereocenters in a single transformation [23]. These multicomponent reactions often proceed through sequential activation of different functional groups, allowing for the rapid construction of complex molecular architectures with high levels of stereochemical control.
The combination of different organocatalytic activation modes in a single reaction vessel has proven particularly powerful for the synthesis of amino acid derivatives [23]. For example, the sequential use of iminium and enamine activation allows for the construction of multiple stereocenters in a controlled manner, often achieving greater than 99% enantiomeric excess through the requirement for stereochemical matching in the second catalytic cycle.
Hydrogen bonding catalysis represents another important organocatalytic activation mode that has found significant application in the synthesis of amino acid derivatives [24]. Thiourea and urea-based catalysts function primarily through hydrogen bonding interactions with substrate molecules, organizing them in specific conformations that favor particular stereochemical outcomes.
The Takemoto catalyst, featuring both thiourea and tertiary amine functionalities, exemplifies the power of bifunctional hydrogen bonding catalysts [24]. This catalyst can simultaneously activate electrophiles through hydrogen bonding to the thiourea group while activating nucleophiles through interaction with the tertiary amine, creating highly organized transition states that lead to excellent enantioselectivity.
Organocatalytic methods have found particular success in the asymmetric synthesis of amino acid derivatives through various strategic approaches [25] [26]. The asymmetric Strecker reaction, catalyzed by chiral phosphoric acids, provides direct access to α-amino acid derivatives from simple starting materials such as aldehydes, amines, and cyanide sources [27].
The reductive amination approach using chiral organocatalysts offers another valuable route to amino acid derivatives [25]. These transformations typically employ chiral imines as substrates and achieve high levels of enantioselectivity through careful catalyst design and reaction optimization.
Decarboxylative approaches have emerged as particularly elegant methods for amino acid synthesis, utilizing chiral phosphoric acid catalysts to control the stereochemistry of protonation following decarboxylation [28]. These methods enable the construction of amino acid derivatives from readily available starting materials with excellent stereocontrol.
| Method | Catalyst System | Starting Material | Product Type | Typical ee (%) |
|---|---|---|---|---|
| Asymmetric Strecker | Chiral phosphoric acid | Imines/Aldehydes | α-amino acids | 80-95 |
| Reductive Amination | Chiral iridium | α-keto acids | α-amino acids | 85-95 |
| Decarboxylative Protonation | Chiral phosphoric acid | Aminomalonic acids | α-amino acids | 85-98 |
| Sigmatropic Rearrangement | Chiral sulfoxide | N-acyl iminosulfinamides | α-amino acid derivatives | 90-99 |
The development of new organocatalysts for amino acid synthesis requires systematic optimization of catalyst structure to achieve optimal performance for specific substrates [17]. This optimization process typically involves modular approaches that allow for independent variation of different structural elements within the catalyst framework.
The purity and structural integrity of organocatalysts is crucial for achieving consistent and high levels of enantioselectivity [22]. For chiral phosphoric acids, contamination with metal salts can significantly reduce catalytic activity while maintaining enantioselectivity, highlighting the importance of proper catalyst preparation and purification protocols [22].
The scalability of organocatalytic processes represents a significant advantage for practical applications [17]. Many organocatalytic transformations can be performed under mild reaction conditions with relatively low catalyst loadings, making them attractive for large-scale synthesis of pharmaceutical intermediates and fine chemicals.